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Introduction

SHP836 is a potent and selective allosteric inhibitor of the Protein Tyrosine Phosphatase, Non-
Receptor Type 11 (PTPN11), commonly known as SHP2.[1] SHP2 is a key signaling node in
various cellular processes, including cell growth, differentiation, and survival, primarily through
the RAS/MAPK signaling pathway.[2][3] Dysregulation of SHP2 activity is implicated in various
cancers and developmental disorders. SHP836 binds to a "tunnel-like" allosteric pocket at the
interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP)
domains, stabilizing SHP2 in an auto-inhibited conformation.[1] This mechanism prevents the
catalytic site from accessing its substrates, thereby inhibiting downstream signaling. These
application notes provide detailed protocols and data for utilizing SHP836 as a chemical probe
to investigate SHP2-mediated protein-protein interactions (PPIs).

Data Presentation
Quantitative Data for SHP836
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Parameter Value Assay Conditions Reference
IC50 (Full-length Biochemical inhibition
12 uM [1]

SHP2) assay
IC50 (SHP2 PTP Biochemical inhibition

_ >100 puM
domain) assay
Cellular Thermal Shift 19°C InCell Pulse CETSA
(ATm) for SHP2-WT ' with 50 uM SHP836
Cellular Thermal Shift 0.0 °C InCell Pulse CETSA
(ATm) for SHP2-E76K ' with 50 pM SHP836

Signaling Pathway Modulated by SHP836

SHP836, by inhibiting SHP2, primarily modulates the RAS/MAPK signaling pathway. Under
normal physiological conditions, growth factor binding to Receptor Tyrosine Kinases (RTKS)
leads to their autophosphorylation, creating docking sites for adaptor proteins like Grb2 and
scaffolding proteins like Gabl. SHP2 is recruited to these phosphorylated proteins via its SH2
domains, leading to its activation. Activated SHP2 then dephosphorylates specific substrates,
including Ras GTPase-activating protein (RasGAP), which promotes the activation of Ras and
the downstream MAPK cascade (RAF-MEK-ERK). SHP836 stabilizes the inactive conformation
of SHP2, preventing its activation and thereby inhibiting the entire downstream signaling
cascade.
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Caption: SHP2 signaling pathway and the inhibitory action of SHP836.
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Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Study the Effect of
SHP836 on SHP2-Substrate Interaction

This protocol is designed to investigate how SHP836 affects the interaction between SHP2 and
its binding partners, such as Grb2 or Gab1.

Materials:

Cells expressing endogenous or tagged SHP2 and its interacting partner (e.g., HEK293T,
HelLa).

o SHP836 (solubilized in DMSO).

o Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

e Antibody against SHP2 or the tagged protein for immunoprecipitation.

e Control IgG antibody.

e Protein A/G magnetic beads or agarose resin.

e Wash buffer (e.g., cold PBS with 0.1% Tween-20).

o Elution buffer (e.g., 2x Laemmli sample buffer).

o SDS-PAGE and Western blotting reagents.

Antibodies for Western blotting (anti-SHP2, anti-Grb2, anti-Gabl, etc.).

Procedure:

e Cell Culture and Treatment:

o Culture cells to 70-80% confluency.

o Treat cells with the desired concentration of SHP836 (e.g., 10-50 uM) or DMSO (vehicle
control) for a predetermined time (e.g., 2-4 hours).
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e Cell Lysis:

Wash cells with ice-cold PBS.

o

[¢]

Lyse cells in ice-cold lysis buffer.

[¢]

Incubate on ice for 30 minutes with occasional vortexing.

[e]

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

o

Collect the supernatant and determine the protein concentration.
e Immunoprecipitation:

o Incubate 500-1000 pg of protein lysate with 1-2 ug of the primary antibody (or control IgG)
for 2-4 hours or overnight at 4°C with gentle rotation.

o Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for
another 1-2 hours at 4°C.

e Washing:
o Pellet the beads by centrifugation or using a magnetic rack.
o Wash the beads 3-5 times with cold wash buffer.

e Elution and Analysis:

o Elute the protein complexes by resuspending the beads in 2x Laemmli sample buffer and
boiling for 5-10 minutes.

o Separate the proteins by SDS-PAGE.
o Perform Western blotting to detect SHP2 and its co-immunoprecipitated binding partners.

Expected Outcome: By stabilizing the auto-inhibited conformation of SHP2, SHP836 may
reduce the interaction of SHP2 with its binding partners that preferentially bind to the active
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conformation. This would be observed as a decrease in the amount of the co-
immunoprecipitated partner in the SHP836-treated sample compared to the control.
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Caption: Workflow for Co-Immunoprecipitation with SHP836 treatment.

Cellular Thermal Shift Assay (CETSA) to Confirm
SHP836 Target Engagement
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CETSA is a powerful method to verify the direct binding of a compound to its target protein in a
cellular environment.

Materials:
e Cells of interest.
o SHP836 (solubilized in DMSO).
e PBS.
 Lysis buffer with protease inhibitors.
e Equipment for heating samples (e.g., PCR thermocycler).
o SDS-PAGE and Western blotting reagents.
e Anti-SHP2 antibody.
Procedure:
e Cell Treatment:
o Treat intact cells with SHP836 (e.g., 50 uM) or DMSO for 1 hour at 37°C.
e Heating:
o Aliquot the cell suspension into PCR tubes.

o Heat the samples at a range of temperatures (e.g., 40-65°C) for 3 minutes in a
thermocycler, followed by cooling at room temperature for 3 minutes.

e Lysis and Fractionation:
o Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

o Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g
for 20 minutes at 4°C.
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e Analysis:
o Collect the supernatant (soluble fraction).
o Analyze the amount of soluble SHP2 at each temperature by Western blotting.
o Quantify the band intensities to generate a melting curve.

Expected Outcome: The binding of SHP836 is expected to stabilize the SHP2 protein, resulting
in a higher melting temperature (Tm). This will be observed as a rightward shift in the melting
curve for SHP836-treated cells compared to the DMSO control.
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Caption: Cellular Thermal Shift Assay (CETSA) workflow.

In Vitro Biochemical Assay for SHP2 Inhibition

This protocol describes a fluorescence-based assay to determine the inhibitory activity of
SHP836 on SHP2.
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Materials:

Recombinant full-length SHP2 protein.
 SHP836.

o Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM
DTT).

e 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiIFMUP) as a fluorescent substrate.
e Adually phosphorylated peptide (e.g., from IRS-1) to activate SHP2.

o 384-well black microplates.

o Plate reader capable of fluorescence detection (Excitation/Emission ~358/450 nm).
Procedure:

SHP2 Activation:

o Pre-incubate SHP2 with the activating peptide in the assay buffer.

Inhibitor Incubation:

o Add serial dilutions of SHP836 or DMSO to the wells of the microplate.

o Add the activated SHP2 solution to the wells and incubate for a defined period (e.g., 30
minutes) at room temperature.

Enzymatic Reaction:

o Initiate the reaction by adding DiIFMUP substrate.

Fluorescence Measurement:

o Measure the fluorescence intensity over time.

Data Analysis:

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/product/b610829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Calculate the initial reaction rates.

o Plot the percentage of inhibition against the logarithm of the SHP836 concentration to
determine the IC50 value.

Expected Outcome: SHP836 will inhibit the phosphatase activity of SHP2 in a dose-dependent
manner, allowing for the determination of its IC50 value.

Conclusion

SHP836 is a valuable tool for researchers studying the role of SHP2 in cellular signaling and
disease. The protocols outlined in these application notes provide a framework for investigating
the effects of SHP836 on SHP2-mediated protein-protein interactions and for confirming its
target engagement in a cellular context. The provided quantitative data serves as a useful
reference for experimental design and data interpretation. By utilizing SHP836, researchers
can further elucidate the complex roles of SHP2 and explore its potential as a therapeutic
target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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